5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
The synthesis of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with morpholine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in treating various diseases.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide include other thiophene derivatives such as:
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but different alkyl groups attached to the sulfonamide nitrogen.
Thiophene-2-sulfonamides: These compounds lack the bromine atom and morpholine group but share the thiophene and sulfonamide moieties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3S2/c10-8-1-2-9(16-8)17(13,14)12-6-7-5-11-3-4-15-7/h1-2,7,11-12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDPPBWCFTZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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